Captopril-1'-ethylpyrrolidinyl-2',5'-dione
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Overview
Description
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione is a derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and certain types of heart failure. It is a small molecule that acts by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Preparation Methods
The synthesis of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves several steps. The primary synthetic route includes the reaction of captopril with ethylpyrrolidinyl-2’,5’-dione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods for this compound are similar but scaled up. They often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves the inhibition of the angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for ACE. Similar compounds include:
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
These compounds share a common mechanism of action but differ in their pharmacokinetics, potency, and side effect profiles .
Properties
Molecular Formula |
C15H22N2O5S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5S/c1-3-16-12(18)7-11(14(16)20)23-8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9-,10+,11?/m1/s1 |
InChI Key |
SXOXERVDISKNID-JKIOLJMWSA-N |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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